Product packaging for Azetidine-3-carbonitrile(Cat. No.:CAS No. 732976-86-2)

Azetidine-3-carbonitrile

Cat. No.: B1291615
CAS No.: 732976-86-2
M. Wt: 82.1 g/mol
InChI Key: PBIUUJCEMUAWJJ-UHFFFAOYSA-N
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Description

Azetidine-3-carbonitrile (CAS 732976-86-2) is a versatile azetidine-based building block prized in medicinal chemistry and diversity-oriented synthesis for constructing lead-like molecules . Its four-membered saturated ring and nitrile functional group make it a valuable scaffold for exploring structure-activity relationships and for generating skeletal diversity to access fused, bridged, and spirocyclic ring systems . This compound has demonstrated significant research value in the discovery of novel therapeutics, notably serving as a core structure for potent antimalarial agents that target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . These inhibitors, derived from azetidine-2-carbonitrile analogues, have shown exceptional potency against multidrug-resistant malaria parasites in both blood and liver stages and have proven effective in animal models . Furthermore, the azetidine scaffold is optimized for central nervous system (CNS) drug discovery, as its physicochemical properties are tailored to facilitate blood-brain barrier penetration . Researchers should note that this compound requires specific handling; it must be stored sealed in a dry environment, protected from light, and kept in a freezer under -20°C . This compound is classified with the signal word "Danger" due to its toxicity if swallowed, in contact with skin, or if inhaled . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2 B1291615 Azetidine-3-carbonitrile CAS No. 732976-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIUUJCEMUAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622677
Record name Azetidine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732976-86-2
Record name Azetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinecarbonitrile
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Synthetic Methodologies for Azetidine 3 Carbonitrile and Its Derivatives

Direct Cyanation Approaches to Azetidine-3-carbonitrile

The direct introduction of a nitrile group onto a pre-existing azetidine (B1206935) ring is a key strategy for the synthesis of this compound. These methods often involve the conversion of a C-H bond to a C-CN bond or the displacement of a leaving group.

Nucleophilic Displacement Strategies for 3-Cyanoazetidine Formation

A common and effective method for the synthesis of nitriles is through nucleophilic substitution reactions. In the context of this compound, this involves the reaction of a 3-substituted azetidine bearing a suitable leaving group with a cyanide salt. chemguide.co.uklibretexts.orgchemistrystudent.com

The reaction is typically carried out by heating the halogenoalkane derivative with a solution of sodium or potassium cyanide in an ethanolic solvent under reflux. chemguide.co.uklibretexts.org The cyanide ion (CN⁻) acts as a nucleophile, attacking the partially positive carbon atom at the C3 position of the azetidine ring, which is bonded to the halogen. This results in the displacement of the halide ion and the formation of a new carbon-carbon bond, yielding the desired nitrile. chemguide.co.ukyoutube.com

The choice of solvent is crucial; the use of ethanol (B145695) is preferred as the presence of water can lead to the formation of 3-hydroxyazetidine as a byproduct. chemguide.co.uk The strength of the carbon-halogen bond influences the reaction rate, with weaker bonds (e.g., C-I) leading to faster reactions. chemistrystudent.com

Table 1: Nucleophilic Substitution for Nitrile Synthesis

Reactant (Halogenoalkane)NucleophileConditionsProduct
1-BromopropaneKCNHeat under reflux in ethanolButanenitrile
BromoethaneNaCNHeat under reflux in ethanolPropanenitrile
2-BromopropaneKCNHeat under reflux in ethanol2-Methylpropanenitrile

This table presents generalized examples of nucleophilic substitution reactions to form nitriles. The principles are applicable to the synthesis of this compound from a 3-haloazetidine precursor.

Precursor Design for Introduction of Nitrile Functionality at C3

The synthesis of this compound can also be achieved through the chemical transformation of a precursor molecule that already contains the azetidine scaffold. A key precursor for this transformation is 3-hydroxyazetidine. google.comchemicalbook.comgoogle.com

The synthesis of 3-hydroxyazetidine hydrochloride has been reported from the hydrogenation of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride over a palladium hydroxide (B78521) on carbon catalyst. chemicalbook.com An alternative synthesis involves the reaction of epichlorohydrin (B41342) with benzylamine, followed by cyclization and debenzylation. google.com

Once 3-hydroxyazetidine is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a cyanide nucleophile, as described in the nucleophilic displacement strategies, would then yield this compound.

Another approach involves the direct C-H cyanation of arenes and heterocycles, which has been achieved using photoredox catalysis. nih.govmdpi.com While direct C-H cyanation of the azetidine ring at the C3 position is not widely reported, the development of such methods could provide a more direct and atom-economical route to this compound. rsc.orgresearchgate.net

Cycloaddition-Based Syntheses of Azetidine Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, including the strained four-membered ring of azetidine. These methods build the azetidine core from acyclic precursors.

Aza Paternò–Büchi Reactions for Azetidine Ring Construction

The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine. rsc.orgresearchgate.netresearchgate.net This reaction is an efficient method for the synthesis of functionalized azetidines. rsc.orgnih.gov The reaction is typically initiated by the UV irradiation of an imine, which then reacts with an alkene in its excited state. rsc.org

Recent advancements have enabled this reaction to proceed under visible light, often employing a photocatalyst to facilitate the cycloaddition under milder conditions. chemrxiv.orgacs.orgrsc.org Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been developed, providing access to a wide range of azetidine structures. rsc.orgacs.org The reaction's success can be limited by challenges associated with the photoreactivity of certain imine precursors. researchgate.net

Table 2: Examples of Aza Paternò–Büchi Reactions

Imine ComponentAlkene ComponentConditionsProduct Type
Cyclic ImineVarious AlkenesUV irradiationFused Azetidines
OximesOlefinsVisible light, Iridium photocatalystHighly functionalized azetidines chemrxiv.org
2-Isoxazoline-3-carboxylatesAlkenesVisible light, Ir(III) photocatalystDensely functionalized azetidines rsc.org
QuinoxalinonesAryl-substituted OlefinsVisible light (λ=420 nm), Chiral sensitizerEnantiomerically enriched azetidines nih.gov

[2+2] Annulation Strategies Involving Imines and Alkenes

[2+2] annulation reactions, particularly those involving imines and alkenes, are a cornerstone of azetidine synthesis. nih.govacs.org These reactions provide a direct route to the four-membered heterocyclic ring. One of the most well-known examples is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (2-azetidinone). While this produces a carbonyl-containing azetidine, the β-lactam can be a versatile intermediate for further functionalization.

More direct approaches involve the cycloaddition of imines with alkenes under various catalytic conditions. Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed to produce a variety of substituted azetidines. nih.gov High-pressure conditions have also been shown to promote the [2+2] cycloaddition of imines with electron-rich alkenes. acs.org The modulation of N-sulfonylimines has been shown to lead to [2+2] cycloaddition products, resulting in the formation of azetidines with high diastereoselectivity and regioselectivity. nih.gov

Multicomponent Reaction Approaches to Azetidine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including azetidine derivatives, by combining three or more reactants in a single step. nih.govresearchgate.netpageplace.de

One strategy involves the use of highly strained azabicyclo[1.1.0]butanes as precursors. A four-component strain-release-driven synthesis has been developed to produce functionalized azetidines. nih.gov This method allows for the modular synthesis of substituted azetidines by the sequential addition of three different electrophilic partners to azabicyclo[1.1.0]butyl-lithium. nih.gov

The Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, has also been adapted for the synthesis of azetidine-containing structures, particularly 2-azetidinones. pageplace.de These MCRs provide rapid access to a diverse library of azetidine derivatives from simple and readily available starting materials.

Ring Contraction and Expansion Methodologies

Ring transformation strategies, involving either the contraction of larger heterocyclic systems or the expansion of smaller, more strained rings, offer powerful entries into the azetidine framework.

Ring Contraction from Larger Heterocycles (e.g., Pyrrolidinones)

The Favorskii-type ring contraction of α-halolactams serves as a viable, albeit not directly reported for the nitrile, synthetic route to functionalized azetidines. A notable example involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. In this methodology, the presence of a base, such as potassium carbonate, facilitates the nucleophilic attack on the carbonyl group, followed by an intramolecular cyclization and concomitant contraction of the five-membered ring to the desired four-membered azetidine. While this method has been successfully applied to introduce various nucleophiles like alcohols, phenols, and anilines, its direct application for the synthesis of this compound would likely require a precursor with a latent or protected cyano group or a subsequent conversion of an installed functional group into a nitrile.

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain inherent in azabicyclo[1.1.0]butanes makes them excellent precursors for the synthesis of azetidine derivatives through strain-release driven reactions. This approach allows for the modular construction of the azetidine ring. The process typically involves the generation of a nucleophilic azabicyclo[1.1.0]butyl species, which can then react with various electrophiles. For instance, the generation of azabicyclo[1.1.0]butyl lithium followed by its reaction with boronic esters leads to the formation of an intermediate boronate complex. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and affording a functionalized azetidine. Although direct synthesis of this compound via this method has not been explicitly detailed, the versatility of the boronic ester functionality in the product allows for subsequent transformations, potentially including conversion to a cyano group.

Transition Metal-Catalyzed Azetidine Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of challenging ring systems, including azetidines. These methods often proceed with high efficiency and selectivity under mild conditions.

Palladium-Catalyzed C(sp³)–H Amination Approaches

Palladium-catalyzed intramolecular C(sp³)–H amination represents a modern and efficient strategy for the synthesis of azetidine rings. This approach leverages a directing group to facilitate the activation of a typically unreactive C-H bond at the γ-position relative to a nitrogen atom, leading to the formation of the four-membered ring. Picolinamide (B142947) (PA) has been successfully employed as a directing group for the synthesis of azetidines from amine substrates. The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. While this methodology has been demonstrated for the synthesis of various substituted azetidines, its direct application to form this compound would necessitate a substrate bearing a cyano group or a precursor that can be readily converted to it. The tolerance of the catalytic system to the nitrile functionality would be a key consideration.

Titanium-Mediated Coupling Reactions

Titanium-mediated reactions offer a distinct approach to azetidine synthesis. One such method involves the coupling of oxime ethers with Grignard reagents or terminal olefins, mediated by a titanium(IV) complex. This process is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate then reacts with the oxime ether to generate the azetidine ring. This methodology has been successfully applied to the synthesis of spirocyclic NH-azetidines. The direct synthesis of this compound using this approach would depend on the compatibility of the cyano group with the reactive organometallic intermediates involved.

Tantalum-Catalyzed Hydroaminoalkylation

Tantalum-based catalysts have been utilized for the hydroaminoalkylation of alkenes, providing a route to substituted N-heterocycles. This methodology has been applied to the synthesis of 3-methylated azetidines in a one-pot alkylation/cyclization procedure. The reaction involves the tantalum-catalyzed addition of an N-H bond across a C=C bond, followed by intramolecular cyclization. For the synthesis of this compound, a suitable alkene precursor containing a cyano group or a masked equivalent would be required. The regioselectivity of the hydroaminoalkylation step would be crucial in determining the final position of the nitrile group on the azetidine ring.

Lanthanum-Catalyzed Intramolecular Regioselective Aminolysis

A notable advancement in the synthesis of azetidines involves the use of lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst in the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a high-yield pathway to azetidine derivatives. Research has demonstrated that La(OTf)₃ promotes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of the corresponding azetidines. rsc.orgacs.org This catalytic system is particularly effective and displays a high degree of regioselectivity.

Interestingly, the stereochemistry of the epoxy amine substrate plays a crucial role in determining the reaction outcome. While cis-3,4-epoxy amines undergo C3-selective aminolysis to yield azetidines, the corresponding trans-isomers, under the same catalytic conditions, favor a C4-selective intramolecular aminolysis, resulting in the formation of 3-hydroxypyrrolidines. rsc.orgacs.org Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand this divergence in regioselectivity. The calculations suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or the product is a key factor in dictating the reaction pathway. rsc.orgacs.org

This lanthanum-catalyzed methodology is tolerant of a wide array of functional groups, including those that are typically sensitive to acids or are coordinative in nature, which underscores its synthetic utility. rsc.orgacs.org

Organocatalytic Approaches to Azetidine Scaffolds

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, offering metal-free alternatives and often providing high levels of stereocontrol.

Pyrrolidine-Based Catalysis for [2+2] Annulations

While organocatalytic methods, including those utilizing pyrrolidine-based catalysts, are widely employed in various cycloaddition reactions for the synthesis of nitrogen-containing heterocycles, specific literature detailing the use of pyrrolidine-based catalysis for the [2+2] annulation to form this compound was not prominently found in the reviewed sources. This particular transformation may represent a niche or an area with emerging research.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry. Both chiral auxiliaries and diastereoselective approaches have been successfully employed to control the stereochemical outcome of these syntheses.

Chiral Auxiliaries and Enantioselective Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. In the context of azetidine synthesis, chiral tert-butanesulfinamides have proven to be effective. A general and scalable method for the preparation of enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides to achieve high diastereoselectivity. This approach involves the condensation of a 1,3-bis-electrophile with the chiral auxiliary, followed by organometallic addition and intramolecular cyclization. This method is versatile, allowing for the introduction of a variety of substituents at the C2-position with good stereocontrol.

Another strategy involves starting from the chiral pool. For instance, the stereocontrolled synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid has been achieved, with one of the synthetic routes commencing from a known cyano azetidine that is readily prepared from the chiral source (R)-phenylglycinol.

Diastereoselective Control in Azetidine Formation

Diastereoselective control in the formation of the azetidine ring is a key aspect of many synthetic strategies. One reported method for the preparation of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols demonstrates predictable diastereoselectivity. This multi-step sequence involves N-arylation, N-cyanomethylation, and a one-pot mesylation followed by a base-induced ring closure.

Furthermore, the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been investigated. By forming an N-borane complex, the α-position of the nitrile can be deprotonated and subsequently alkylated with high diastereoselectivity. For example, the reaction of the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl (B1604629) bromide predominantly yields the (2S,1′S)-α-benzylated product.

Thermodynamic control can also be exploited to enhance diastereoselectivity. In the synthesis of 2-cyanoazetidines via intramolecular alkylation of a metalated amino nitrile, it has been observed that the anionic cyclization can be thermodynamically controlled, leading to an improved diastereomeric ratio.

Starting MaterialChiral Source/AuxiliaryKey TransformationDiastereomeric Ratio/Enantiomeric ExcessProduct
N-((S)-1-arylethyl)azetidine-2-carbonitriles(S)-1-arylethylamineα-alkylation of N-borane complexHigh diastereoselectivityα-alkylated azetidine-2-carbonitriles
1,3-bis-electrophile(R)- or (S)-tert-butanesulfinamideOrganometallic addition and intramolecular cyclizationHigh diastereoselectivityEnantioenriched C2-substituted azetidines
(R)-phenylglycinolChiral poolMulti-step synthesisStereocontrolledAzetidine-2,3-dicarboxylic acid stereoisomers
β-amino alcohols-One-pot mesylation and base-induced ring closurePredictable diastereoselectivityN-aryl-2-cyanoazetidines

Functional Group Tolerant Synthetic Strategies for this compound

The ability of a synthetic method to tolerate a wide range of functional groups is a critical measure of its utility and applicability. Several strategies for the synthesis of azetidine derivatives have been developed with a focus on functional group tolerance.

The aforementioned lanthanum-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups. rsc.orgacs.org This demonstrates the mild nature of the catalytic system.

Compatibility with Diverse Substituents for Scaffold Derivatization

The generation of diverse chemical libraries from a core scaffold is crucial for drug discovery. For the this compound framework, several synthetic strategies have been developed that are compatible with a wide range of substituents, enabling extensive derivatization.

One robust method involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). This approach demonstrates remarkable functional group tolerance, allowing for the synthesis of azetidines with various substituents at the 3-position. acs.orgacs.org The reaction conditions are mild, accommodating both electron-rich and electron-deficient (hetero)aryl groups, as well as alkyl substituents. thieme-connect.com Notably, functional groups such as nitriles and esters are well-tolerated, which is critical for producing derivatives related to this compound. acs.org

Another versatile strategy is the aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetates. nih.gov This method allows for the introduction of a wide variety of heterocyclic moieties at the C3 position of the azetidine ring, leading to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov The reaction proceeds under mild conditions and shows good substrate tolerance. nih.gov

Multi-step synthetic sequences starting from N-allyl amino diols have also been employed to create densely functionalized, trisubstituted azetidine-carbonitrile systems. nih.gov This pathway allows for the systematic introduction of diversity at multiple positions of the azetidine ring, including the N1, C3, and C4 positions, showcasing compatibility with groups like bromophenyl and various protecting groups that can be manipulated in subsequent steps. nih.gov

The table below summarizes the compatibility of various synthetic methodologies with diverse substituents for the derivatization of the azetidine scaffold.

Synthetic MethodologyPosition of SubstitutionCompatible Substituents/Functional GroupsReference
Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)C3Aryl (electron-rich and -poor), Heteroaryl, Alkyl, Ketone, Ester, Nitrile, Nitro acs.orgacs.orgthieme-connect.com
Aza-Michael AdditionC3N-heterocycles (e.g., pyrazole, pyrrolidine (B122466), indazole) nih.gov
Multi-step Synthesis from Amino DiolsN1, C3, C4N-Allyl, Aryl (e.g., 4-bromophenyl), (Trityloxy)methyl, Carbonitrile nih.gov
Nucleophilic Substitution on 3-BromoazetidinesC3Carbon, Sulfur, Oxygen, and Nitrogen nucleophiles nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis, enabling rapid generation of analogues for structure-activity relationship (SAR) studies. The this compound scaffold is amenable to several LSF approaches.

The azetidine nitrogen is a primary handle for LSF. In molecules where the nitrogen is part of a larger structure, such as a macrocyclic peptide, it can be chemoselectively deprotected and subsequently functionalized via reactions like acylation, sulfonylation, or nucleophilic aromatic substitution. researchgate.netnih.gov An alternative approach involves installing a latent functional handle, such as a 2-propynyl carbamate, on the nitrogen early in the synthesis. This group can then be modified at a later stage using highly efficient and orthogonal reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netnih.govfigshare.com

The nitrile group at the C3 position also serves as a key point for late-stage derivatization. A common transformation is the reduction of the nitrile to a primary amine. nih.gov This amine can then be subjected to a wide range of reactions, such as treatment with o-nitrobenzenesulfonyl chloride to form a sulfonamide, which can be used for further elaboration of the scaffold. nih.gov

Direct C-H functionalization of the azetidine ring is an emerging and powerful LSF technique. rsc.org This method allows for the introduction of new substituents, such as aryl groups, directly onto the carbon framework of the ring without the need for pre-installed functional handles, offering a highly efficient route to novel analogues. rsc.org Furthermore, derivatives containing a strategically placed leaving group, such as a bromine atom at the C3-position, can be synthesized and later subjected to nucleophilic substitution with a diverse set of carbon, sulfur, oxygen, and nitrogen nucleophiles to generate a broad range of new compounds. nih.gov

The following table details various late-stage functionalization reactions applicable to the azetidine scaffold.

Functionalization SiteReaction TypeReagents/ConditionsResulting MoietyReference
Azetidine Nitrogen (N1)Acylation, Sulfonylation, Nucleophilic Aromatic SubstitutionVarious acylating/sulfonylating agents or heteroaryl halides after deprotectionN-Acyl, N-Sulfonyl, N-Aryl derivatives researchgate.netnih.gov
Azetidine Nitrogen (N1)Click Chemistry (Azide-Alkyne Cycloaddition)Azide-containing molecules, Cu catalyst (on N-propargyl azetidine)N-Triazole-linked conjugates researchgate.netfigshare.com
C3-Nitrile Side ChainReductionDIBAL (Diisobutylaluminium hydride)Primary Amine nih.gov
Resulting C3-Aminomethyl GroupSulfonylationo-Nitrobenzenesulfonyl chlorideSulfonamide nih.gov
Azetidine Ring (C-H Bond)C-H ArylationPalladium catalysisC-Aryl derivatives rsc.org
C3-Bromo SubstituentNucleophilic SubstitutionC, S, O, N NucleophilesDiverse C3-substituted derivatives nih.gov

Reactivity and Transformations of Azetidine 3 Carbonitrile Scaffolds

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain within the azetidine ring is a driving force for its reactivity, making it more stable than aziridines but still prone to cleavage under appropriate conditions. rsc.org Ring-opening reactions are a major class of transformations for azetidines. magtech.com.cn Azetidines are generally stable compounds but require activation, often through the formation of quaternary ammonium (B1175870) salts or catalysis by Lewis acids, to undergo ring-opening. magtech.com.cn

Nucleophilic ring-opening is a primary pathway for the functionalization of azetidines. magtech.com.cn These reactions typically proceed via an SN2 mechanism. For the reaction to occur, the nitrogen atom of the azetidine is often activated by converting it into a better leaving group, for instance, by forming an azetidinium salt. nih.govresearchgate.net This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. magtech.com.cn

A variety of nucleophiles can be employed to open the azetidine ring, including halides, nitrogen-based nucleophiles like azide (B81097) and benzylamine, and oxygen-based nucleophiles such as acetate (B1210297) and alkoxides. magtech.com.cnresearchgate.net For example, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts with tetrabutylammonium (B224687) halides successfully yields tertiary alkyl halides through site-selective ring-opening. researchgate.net These reactions are valuable for synthesizing functionalized linear amines and other acyclic compounds from a cyclic precursor. nih.govresearchgate.net The application of these reactions is particularly significant in radiochemistry, where the ring-opening of azetidinium salts with [¹⁸F]fluoride provides a mild and efficient method for introducing the fluorine-18 (B77423) isotope to create radiolabeled molecules for Positron Emission Tomography (PET). researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines This table is interactive and can be sorted by clicking on the headers.

Azetidine Derivative Nucleophile Conditions Product Type Ref
2-Arylazetidinium Salt Tetrabutylammonium Halides Not specified γ-Haloamines (Tertiary alkyl halides) researchgate.net
Substituted Azetidinium Ions Azide Anion Not specified γ-Azidoamines researchgate.net
Substituted Azetidinium Ions Benzylamine Not specified Polysubstituted Linear Amines researchgate.net
Substituted Azetidinium Ions Acetate Anion Not specified γ-Amino Acetates researchgate.net
Azetidinium Salts [¹⁸F]Fluoride Mild, physiological conditions 3-[¹⁸F]Fluoropropyl Moieties researchgate.net

Due to their relative stability, azetidine rings often require catalysis to facilitate ring-opening reactions. magtech.com.cn Both Lewis and Brønsted acids can serve as catalysts for this process. nih.gov Lewis acids, such as Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can coordinate to the nitrogen atom, activating the ring and enabling intramolecular aminolysis of epoxy amines to form azetidines, which can subsequently be opened. nih.govfrontiersin.org Other acidic conditions reported to promote ring cleavage include the use of neat trifluoroacetic acid, zinc iodide (ZnI₂), and copper(II) triflate (Cu(OTf)₂). researchgate.net This acid catalysis enhances the leaving group ability of the nitrogen atom, promoting nucleophilic attack and cleavage of a C-N bond. magtech.com.cn This approach is fundamental in transforming the compact azetidine scaffold into more complex, functionalized acyclic structures. acs.org

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a critical aspect, largely governed by electronic and steric effects. magtech.com.cn The presence of an unsaturated substituent, such as a cyano group, on the azetidine ring has a significant directing effect. magtech.com.cn The cyano group can stabilize the transition state or intermediate formed during the reaction through conjugation. magtech.com.cn Consequently, nucleophilic attack is preferentially directed to the carbon atom adjacent to the cyano-substituted carbon. magtech.com.cn

In the context of azetidine-3-carbonitrile, the nitrile group is at the C3 position. For an N-activated azetidinium ion, nucleophilic attack will occur at either the C2 or C4 position. The electronic influence of substituents at these positions, as well as the steric bulk of the nucleophile, will determine the outcome. magtech.com.cn For instance, in azetidiniums with 2-unsaturated substituents (like aryl or cyano groups), the C-N bond between the nitrogen and the carbon bearing the unsaturated group is weakened and more susceptible to cleavage. magtech.com.cn Therefore, the nucleophile will typically attack the C2 position. Conversely, sterically demanding nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn The stereochemistry of the reaction is also important, often proceeding with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism. nih.gov

Chemical Transformations of the Nitrile Group

The nitrile group (-C≡N) of this compound is a versatile functional handle that can be converted into several other important chemical groups, including carboxylic acids, amides, and amines. researchgate.netacs.org These transformations allow for the diversification of the azetidine scaffold while keeping the four-membered ring intact.

The hydrolysis of nitriles is a well-established transformation that proceeds in two stages: first to an amide, and then to a carboxylic acid. chemguide.co.uk This reaction can be catalyzed by either acid or base. lumenlearning.com

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. lumenlearning.comchemistry.coach The reaction proceeds through an amide intermediate to ultimately yield the corresponding carboxylic acid (azetidine-3-carboxylic acid) and an ammonium salt. chemguide.co.uklibretexts.org

Under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521), a hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemguide.co.ukchemistry.coach This initially forms an amide, which is then further hydrolyzed to the salt of the carboxylic acid (e.g., sodium azetidine-3-carboxylate) and ammonia. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Stopping the hydrolysis at the intermediate amide stage (to form azetidine-3-carboxamide) can be challenging because the conditions required to hydrolyze the nitrile often also hydrolyze the amide. chemistrysteps.com However, it can be achieved under carefully controlled, milder conditions. chemistrysteps.com

Table 2: General Conditions for Nitrile Group Hydrolysis This table is interactive and can be sorted by clicking on the headers.

Reaction Type Reagents Intermediate Product Final Product Ref
Acid-Catalyzed Hydrolysis Dilute Acid (e.g., HCl), Heat Azetidine-3-carboxamide Azetidine-3-carboxylic acid chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis Aqueous Base (e.g., NaOH), Heat Azetidine-3-carboxamide Salt of Azetidine-3-carboxylic acid chemguide.co.uklibretexts.org

The nitrile group can be reduced to a primary amine, providing access to 3-(aminomethyl)azetidine derivatives. This transformation is valuable for introducing a basic amino group and extending the carbon chain by one atom. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL). rsc.orgnih.gov For instance, the reduction of N-substituted azetidine-2-carbonitrile (B3153824) derivatives with LiAlH₄ has been shown to produce the corresponding primary amine in high yield. rsc.org Similarly, DIBAL has been used effectively for the reduction of the nitrile in substituted azetidines, with the resulting primary amine often being immediately protected, for example, with an o-nitrobenzenesulfonyl group, to facilitate further synthetic manipulations. nih.gov The choice of reducing agent can be critical to avoid unwanted side reactions, including the potential for ring-opening of the strained azetidine core.

Further Derivatization via Cyanide Reactivity

The nitrile functional group at the C3 position of the azetidine ring is a versatile precursor for a variety of chemical transformations, significantly expanding the synthetic utility of the this compound scaffold. The inherent electrophilicity of the nitrile carbon allows it to undergo nucleophilic attack, leading to a diverse array of derivatives.

Reduction to Amines: One of the most fundamental transformations of the nitrile group is its reduction to a primary amine. This is typically accomplished using strong hydride reagents like lithium aluminum hydride (LiAlH₄). The resulting 3-(aminomethyl)azetidine is a valuable building block, as the newly introduced primary amine can participate in a wide range of subsequent reactions, including acylation, sulfonylation, and alkylation, allowing for the introduction of diverse substituents.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids such as sulfuric acid, proceeds via an amide intermediate to furnish the corresponding azetidine-3-carboxylic acid. This transformation provides access to a class of constrained β-amino acids. Alternatively, controlled partial hydrolysis can yield the azetidine-3-carboxamide.

Addition of Organometallic Reagents: Grignard reagents and other organometallic nucleophiles can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine intermediate which, upon aqueous workup, is hydrolyzed to a ketone. This method allows for the direct formation of a carbon-carbon bond at the C3 position, leading to 3-acylazetidine derivatives.

Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions. For example, the reaction with azides, often catalyzed by Lewis acids, can be employed to construct a tetrazole ring, yielding 3-(1H-tetrazol-5-yl)azetidine derivatives. Tetrazoles are known bioisosteres of carboxylic acids and are frequently utilized in medicinal chemistry.

Table 3: Representative Derivatizations of the Nitrile Group
Reaction TypeReagents & ConditionsProduct Functional Group
ReductionLiAlH₄, followed by H₂O workupPrimary Amine (-CH₂NH₂)
Hydrolysis (complete)H₃O⁺, heat or OH⁻, heat followed by H₃O⁺Carboxylic Acid (-COOH)
Hydrolysis (partial)Controlled conditions (e.g., H₂O₂, base)Amide (-CONH₂)
Grignard Reaction1. RMgX, ether/THF 2. H₃O⁺ workupKetone (-C(O)R)
[3+2] CycloadditionNaN₃, Lewis Acid (e.g., ZnCl₂)Tetrazole

Functionalization at Other Positions of the Azetidine Ring

While the C3 position is readily functionalized via the nitrile group, derivatization at other positions of the azetidine ring is crucial for generating structural diversity. Various strategies have been developed to achieve this, including C-H activation, electrophilic trapping, nucleophilic displacement, and cross-coupling reactions.

C-H Activation and Functionalization

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of the azetidine ring, transition metal-catalyzed C-H activation has been successfully employed to introduce new substituents.

Palladium catalysis is frequently utilized for this purpose, often in conjunction with a directing group attached to the azetidine nitrogen. organic-chemistry.org This directing group coordinates to the metal center, bringing it into proximity with specific C-H bonds and thereby controlling the regioselectivity of the activation process. For instance, a picolinamide (B142947) directing group can facilitate the activation of C-H bonds at the C2 position of the azetidine ring. nih.gov Subsequent coupling with various partners, such as aryl halides, allows for the introduction of aryl groups at this position.

In a notable example, Yu and co-workers developed a palladium(II)-catalyzed asymmetric α-C(sp³)–H arylation of N-substituted azetidines with aryl boronic acids. rsc.org This reaction, which employs a chiral phosphoric acid as a ligand, enables the enantioselective synthesis of 2-arylazetidine derivatives. rsc.org While these methods have not been extensively reported specifically on this compound, the principles of directed C-H activation suggest that with an appropriate directing group on the nitrogen, selective functionalization of the C2 or C4 positions could be achievable. The electronic nature of the nitrile group at C3 would likely influence the reactivity and regioselectivity of such transformations.

The development of C-H activation strategies for azetidine scaffolds is a rapidly evolving area, with the potential to provide direct access to previously inaccessible derivatives of this compound. researchgate.netrsc.org

Electrophilic Trapping Strategies

Electrophilic trapping of metalated azetidine intermediates provides a powerful method for the regioselective introduction of a wide range of functional groups. This strategy typically involves the deprotonation of a C-H bond using a strong base to generate a carbanionic species, which is then quenched with an electrophile.

The position of deprotonation is often directed by a substituent on the azetidine ring or by the protecting group on the nitrogen. For instance, α-lithiation of N-Boc-azetidine can be achieved, and the resulting organolithium species can be trapped with various electrophiles. This allows for the introduction of substituents at the C2 position.

A significant advancement in this area involves the generation of N-Boc-2-lithio-2-azetine through a lithiation-elimination sequence from N-Boc-3-methoxyazetidine. acs.org This lithiated azetine can then be trapped with a variety of electrophiles, including carbonyl compounds and heteroatom electrophiles, or can undergo transmetalation to copper for subsequent allylation and propargylation reactions. acs.org This provides a direct route to 2-substituted 2-azetines, which can be subsequently reduced to the corresponding substituted azetidines.

While direct deprotonation of this compound at positions other than C3 can be challenging due to the acidity of the C3-H bond, the use of specific directing groups or the generation of transient unsaturated intermediates offers potential pathways for functionalization at C2 and C4 via electrophilic trapping.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions on the azetidine ring typically involve the substitution of a leaving group at one of the carbon atoms by a nucleophile. This approach requires the pre-functionalization of the ring with a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate).

For example, a hydroxyl group on the azetidine ring can be converted into a good leaving group, which can then be displaced by a variety of nucleophiles. While this compound itself does not possess a leaving group at other positions, derivatives of this compound bearing such functionalities can be synthesized.

The strain in the four-membered ring can influence the reactivity of these substitution reactions. Intramolecular SN2 reactions are a common method for the synthesis of the azetidine ring itself and highlight the susceptibility of appropriately substituted precursors to nucleophilic attack. frontiersin.org The functionalization of the azetidine ring through nucleophilic displacement provides a reliable method for introducing a wide range of substituents, including amines, azides, thiols, and cyanides, thereby expanding the chemical space accessible from the this compound core.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods can be applied to functionalize the this compound scaffold, provided a suitable handle for the coupling reaction is present on the ring.

For instance, an azetidine ring bearing a halide or triflate at the C2 or C4 position can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl or vinyl substituents. Similarly, other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination can be employed to install alkynyl, alkenyl, and amino groups, respectively.

Recent advancements have demonstrated the use of strain-release strategies for the functionalization of azetidines. For example, the reaction of in situ generated azabicyclobutanes with organometallic reagents, followed by cross-coupling reactions, allows for the difunctionalization of the azetidine ring. rsc.org While not demonstrated directly on this compound, these methods showcase the potential for applying cross-coupling strategies to appropriately substituted derivatives. The development of methods to introduce the necessary coupling handles onto the this compound ring is key to leveraging the power of transition metal catalysis for its further derivatization.

Rearrangement Reactions Involving this compound

The inherent ring strain of the azetidine core makes it susceptible to various rearrangement reactions, which can be triggered by thermal, acidic, or basic conditions, or by the presence of specific functional groups. These rearrangements can lead to the formation of larger or smaller ring systems, or to the isomerization of the azetidine scaffold itself.

While specific rearrangement reactions of this compound are not extensively documented, the general reactivity of the azetidine ring suggests several possibilities. For instance, ring-expansion reactions could potentially lead to the formation of pyrrolidine (B122466) derivatives. Such processes might be initiated by the functional groups present on the ring or on the nitrogen substituent.

Exploitation of this compound as a Building Block in Complex Molecule Synthesis

The this compound scaffold is a highly valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. rsc.orgrsc.org Its utility stems from the unique combination of a strained four-membered ring and a reactive nitrile functional group. This duality allows for a wide range of chemical transformations, enabling the construction of diverse and structurally complex molecules such as fused, bridged, and spirocyclic systems. nih.govnih.gov The inherent rigidity of the azetidine ring can confer favorable conformational properties to larger molecules, while the nitrile group serves as a versatile chemical handle for extensive functionalization. nih.gov

Transformations of the Nitrile Group

The nitrile moiety of this compound is a key site for synthetic elaboration. It can be converted into other important functional groups, thereby providing a branch point for the synthesis of diverse derivatives. One of the most common transformations is the reduction of the nitrile to a primary amine. For instance, treatment with Diisobutylaluminium hydride (DIBAL-H) effectively reduces the nitrile to an amine, which can then be further functionalized. This primary amine serves as a nucleophile or can be protected and carried through subsequent reaction sequences. nih.gov

Beyond reduction, the nitrile group is amenable to a variety of other transformations common in organic synthesis. These include hydrolysis to a carboxylic acid under acidic or basic conditions, or reaction with organometallic reagents, such as Grignard reagents, to yield ketones. libretexts.org Each of these transformations converts the nitrile into a new functional handle, significantly expanding the synthetic possibilities of the this compound core.

Table 1: Key Transformations of the Nitrile Moiety on the Azetidine Scaffold

TransformationReagent(s)Resulting Functional GroupReference(s)
ReductionDiisobutylaluminium hydride (DIBAL-H)Primary Amine (-CH₂NH₂) nih.gov
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH) libretexts.org
Ketone SynthesisGrignard Reagent (R-MgBr), then H₃O⁺Ketone (-C(O)R) libretexts.org

Ring-Based Transformations: Fused Systems and Ring Opening

The strain energy of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to linear, highly functionalized molecules. rsc.org These reactions typically proceed via nucleophilic attack and often require activation of the ring, for example, by converting the ring nitrogen into a quaternary ammonium salt or by using a Lewis acid. magtech.com.cn This strategy allows the rigid cyclic structure to be transformed into a flexible acyclic chain with defined stereochemistry.

Furthermore, the this compound scaffold can be elaborated into more complex fused heterocyclic systems. A powerful method to achieve this is through ring-closing metathesis (RCM). In a representative example, the nitrogen atom of a protected azetidine derivative was alkylated with allyl bromide. nih.gov Subsequent treatment with a Grubbs 1st generation catalyst initiated an RCM reaction to form a novel azetidine-fused eight-membered ring system in good yields (65-76%). nih.gov This demonstrates the utility of the azetidine core as a template for constructing larger, more complex polycyclic architectures.

Table 2: Synthesis of Fused Ring Systems from Azetidine Derivatives

Reaction SequenceReagentsResulting StructureYieldReference(s)
1. N-Alkylation2. Ring-Closing Metathesis1. Allyl bromide2. Grubbs 1st Gen. CatalystAzetidine-fused 8-membered ring65-76% nih.gov

Construction of Spirocyclic Systems

Spirocyclic scaffolds are of great interest in drug discovery as their rigid, three-dimensional structures can improve binding affinity to biological targets and enhance metabolic stability. nih.govmdpi.com this compound derivatives are excellent precursors for the synthesis of novel spirocyclic azetidines. nih.gov The synthesis of such a system can begin with the deprotonation (metalation) of the carbon atom adjacent to the nitrile group using a strong base like lithium tetramethylpiperidide (LiTMP). nih.gov The resulting anion is a potent nucleophile that can be trapped with various electrophiles to forge a new carbon-carbon bond, setting the stage for the formation of the second ring and completing the spirocyclic core. This approach has been successfully employed to generate libraries of complex spirocyclic compounds for CNS-focused drug discovery programs. nih.gov

The ability to construct these intricate three-dimensional structures from a relatively simple starting material highlights the strategic importance of this compound as a foundational building block in diversity-oriented synthesis. nih.gov

Computational Investigations of Azetidine 3 Carbonitrile

Application of Density Functional Theory (DFT) in Azetidine (B1206935) Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied in the study of azetidines to provide a molecular-level understanding of their synthesis and properties.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By identifying and characterizing the energetics of reactants, intermediates, products, and, most importantly, transition states, researchers can gain a deep understanding of how a reaction proceeds.

For instance, in the synthesis of azetidine rings via the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations were employed to understand the reaction pathway. nih.govfrontiersin.orgbohrium.comnih.gov The calculations showed that the energy of the transition state leading to the azetidine product was significantly lower than that of the competing pathway which would form a five-membered pyrrolidine (B122466) ring, explaining the experimentally observed selectivity. nih.govfrontiersin.org

Similarly, in the visible light-mediated aza Paternò–Büchi reaction, a [2+2] cycloaddition between imines and alkenes to form azetidines, DFT computations have been crucial. nih.govnih.govresearchgate.netresearchgate.net These studies reveal that the reaction's success is determined by a competition between the desired cycloaddition and an undesired alkene dimerization. nih.gov By calculating the transition state energies (ΔGǂ), researchers can predict how matching the frontier molecular orbital energies of the reactants promotes the desired azetidine formation. nih.gov

Table 1: DFT-Calculated Transition State Energies for Azetidine Formation vs. Competing Pathway

Reaction Type Pathway Relative Transition State Energy (kcal/mol) Reference
La(OTf)₃-catalyzed aminolysis of cis-epoxy amine Azetidine Formation (C3-attack) Lower Energy nih.govfrontiersin.org
Pyrrolidine Formation (C4-attack) Higher Energy nih.govfrontiersin.org
Aza Paternò–Büchi Reaction [2+2] Cycloaddition Lower ΔGǂ nih.gov
Alkene Dimerization Higher ΔGǂ nih.gov

A significant advantage of DFT is its ability to predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most likely kinetic product can be identified.

In the La(OTf)₃-catalyzed synthesis of azetidines, DFT calculations provided insight into the observed C3-selective aminolysis. nih.govfrontiersin.org The computational results suggested that the coordination of the lanthanum catalyst to the substrate and/or product plays a key role in directing the nucleophilic attack to the correct carbon, leading exclusively to the azetidine ring. nih.govfrontiersin.orgresearchgate.net This predictive power is essential for designing new synthetic routes and optimizing reaction conditions.

Quantum chemical investigations have also been used to explain the regio- and stereoselectivity in the synthesis of 2-arylazetidines, providing a theoretical foundation for experimentally observed outcomes and expanding the understanding of Baldwin's rules for ring-formation reactions. acs.org These computational models allow for the prescreening of substrates, saving significant time and resources compared to a trial-and-error experimental approach.

The three-dimensional shape of a molecule is critical to its function and reactivity. The azetidine ring is not planar but exists in a puckered conformation. DFT calculations are used to explore the conformational landscape of azetidine derivatives like azetidine-3-carbonitrile, identifying the different possible puckered conformations and their relative energies. researchgate.netresearchgate.net

Computational Approaches for Stereochemical Assignment and Structural Elucidation

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical step in chemical synthesis and drug discovery. Computational methods offer powerful tools that complement experimental data for the unambiguous structural elucidation of complex molecules, including substituted azetidines.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Computational methods can predict NMR parameters, such as chemical shifts and spin-spin coupling constants (J-couplings), with increasing accuracy. bohrium.com The standard workflow involves generating possible conformations of a molecule, optimizing their geometries using DFT, and then calculating the NMR parameters for each low-energy conformer. These predicted values are then Boltzmann-averaged and compared to experimental spectra.

For azetidine rings, the vicinal proton-proton coupling constants are particularly informative for assigning relative stereochemistry. ipb.pt The magnitude of the coupling constant depends on the dihedral angle between the protons. As a general rule for the azetidine ring, the coupling constant between cis protons is larger than that for trans protons. ipb.ptadelaide.edu.au This difference allows chemists to distinguish between diastereomers by comparing calculated and experimental J-coupling values.

Table 2: Typical Proton-Proton Vicinal Coupling Constants in Azetidine Rings for Stereochemical Assignment

Coupling Type Dihedral Angle Typical J-value Range (Hz) Reference
Jcis ~0° 8.4 - 8.9 ipb.pt
Jtrans ~120° 5.8 - 7.9 ipb.pt

The field of computational chemistry is being transformed by the integration of machine learning (ML). frontiersin.orgnih.govazooptics.com While DFT calculations provide high accuracy, they can be computationally expensive, especially for large molecules or for exploring extensive conformational spaces. frontiersin.orgaip.org Machine learning offers a way to dramatically accelerate these predictions without sacrificing significant accuracy. frontiersin.orgresearchgate.net

ML models, such as graph neural networks, can be trained on large datasets of DFT-calculated or experimental NMR data. frontiersin.orgnih.govnih.gov Once trained, these models can predict NMR chemical shifts and coupling constants for new molecules, like derivatives of this compound, in milliseconds instead of the hours or days required for quantum chemical calculations. frontiersin.orgresearchgate.net This allows for high-throughput screening of virtual libraries and rapid validation of proposed structures. nih.govnih.gov Machine learning frameworks are being developed to automate the entire process, from taking raw experimental NMR data as input to providing a ranked list of the most probable molecular structures. nih.gov This synergy between ML and quantum chemistry is paving the way for faster and more accurate structural elucidation of novel chemical entities. frontiersin.orgaip.org

Modeling of Reactivity Profiles and Bond Cleavage Events

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules like this compound. By modeling reaction pathways and energy barriers, researchers can gain insights into chemical behavior without the need for extensive empirical experimentation. A key area of interest is the reactivity of the cyano group (C≡N) and the stability of the strained four-membered azetidine ring.

One of the primary applications of computational modeling in this context is the study of bond cleavage events, particularly the carbon-nitrile (C–CN) bond. Density Functional Theory (DFT) is a common method used to investigate the homolytic cleavage of this bond. Benchmark studies on various nitrile compounds have established reliable computational protocols for calculating Bond Dissociation Energy (BDE), which is a critical measure of bond strength. researchgate.net For example, research has shown that range-separated hybrid generalized gradient approximation (GGA) functionals, such as CAM-B3LYP, combined with a Pople-style basis set like 6-311G(d,p), provide highly accurate BDE results that correlate well with experimental data. researchgate.net

These computational studies have revealed clear trends in how substituents affect the C–CN bond strength. Electron-donating groups (EDGs) tend to increase the BDE, making the bond stronger and less likely to break, whereas electron-withdrawing groups (EWGs) lower the BDE, facilitating cleavage. researchgate.net In this compound, the azetidine ring itself acts as a substituent, and its electronic influence on the C–CN bond can be precisely modeled to predict its stability and reactivity in various chemical environments.

Substituent Type on NitrileEffect on C–CN Bond Dissociation Energy (BDE)Predicted Impact on Reactivity
Electron Donating Groups (EDGs)Increase BDEDecreased likelihood of homolytic cleavage
Electron Withdrawing Groups (EWGs)Lower BDEIncreased likelihood of homolytic cleavage

A practical example of a reaction profile that can be computationally modeled is the reduction of the nitrile group. In the synthesis of diverse molecular scaffolds, a common step is the reduction of the nitrile in substituted azetidines to a primary amine using reagents like Diisobutylaluminium hydride (DIBAL). nih.gov This transformation involves the cleavage of the pi bonds within the C≡N triple bond. Quantum chemical calculations can elucidate the reaction mechanism, identify transition states, and calculate activation energies for this process, providing a detailed picture of the molecule's reactivity profile. nih.gov Such models are invaluable for optimizing reaction conditions and predicting the feasibility of synthetic pathways. thescience.devmit.edu

In silico Design of this compound-based Scaffolds

The unique structural and physicochemical properties of the azetidine ring make it a highly desirable component in modern drug discovery. researchgate.net Its strained four-membered structure provides a three-dimensional character that can improve pharmacokinetic properties like bioavailability and metabolic stability. researchgate.net this compound serves as a versatile building block for the in silico design of novel molecular scaffolds, which are core structures for creating libraries of potential drug candidates. nih.govresearchgate.net

A key strategy in computational drug design is the use of azetidine-based scaffolds to generate diverse collections of compounds that are "pre-optimized" for specific biological applications, such as targeting the central nervous system (CNS). nih.gov Researchers begin with a core azetidine structure and computationally explore various chemical modifications to generate fused, bridged, and spirocyclic ring systems. nih.gov During this design phase, computational filters are applied to assess key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Properties such as molecular weight (MW), topological polar surface area (TPSA), lipophilicity (cLogP), and the number of hydrogen bond donors (HBD) are calculated to ensure the designed molecules fall within ranges suitable for CNS drugs. nih.gov

Compound IDMolecular Weight (MW)Topological Polar Surface Area (TPSA)cLogPHydrogen Bond Donors (HBD)
Scaffold A325.445.72.81
Scaffold B351.558.03.12
Scaffold C388.562.13.51

Note: Data is representative of typical in silico calculations for CNS-focused scaffolds derived from azetidine cores. nih.gov

This in silico approach extends to structure-based drug design (SBDD), where the azetidine scaffold is tailored to fit the binding site of a specific protein target. researchgate.net For instance, azetidine amides have been successfully designed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org Through iterative medicinal chemistry cycles, which combine synthesis with computational modeling, lead compounds are optimized for potency and selectivity. acs.orgnih.gov Similarly, docking models have been used to guide the discovery of novel azetidine scaffolds as inhibitors for targets like colony-stimulating factor-1 receptor (CSF-1R) and epidermal growth factor receptor (EGFR). researchgate.netnih.gov

The process often involves high-throughput virtual screening, where large digital libraries of compounds derived from the this compound core are docked against a target protein's 3D structure. nih.gove3s-conferences.org This computational technique rapidly identifies potential hits by predicting their binding affinity and orientation, significantly accelerating the discovery of new lead compounds for further development. nih.gov

Azetidine 3 Carbonitrile As a Scaffold in Medicinal Chemistry Research

Design Principles for Azetidine-Containing Bioactive Molecules

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. enamine.netambeed.com Its utility stems from a unique combination of structural rigidity and chemical stability, which allows for the precise spatial arrangement of functional groups. enamine.net This control over molecular conformation is a key principle in the design of potent and selective bioactive molecules.

A significant challenge in drug design is the inherent flexibility of many small organic molecules. enamine.net When a flexible molecule binds to a biological target, it must adopt a specific, low-energy conformation, a process that is entropically unfavorable. By incorporating conformationally restricted scaffolds like the azetidine ring, medicinal chemists can pre-organize a molecule into a shape that is more complementary to its target binding site. mdpi.com This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher binding affinity and potency. enamine.net

The field of protein engineering and peptide-based drug discovery often utilizes non-natural amino acids (UAAs) to develop molecules with enhanced stability, novel functions, or improved therapeutic profiles. nih.gov UAAs are not one of the 20 naturally encoded amino acids and can be used to introduce specific structural features into peptides. nih.gov Azetidine-based amino acids (Aze) represent an important class of UAAs, where the rigid four-membered ring serves as a constrained mimic of the protein backbone. acs.org

Azetidine-2-carboxylic acid, a close analog of azetidine-3-carbonitrile, has been studied extensively as a proline mimic, introducing sharp turns in peptide chains. umich.edu Similarly, the this compound scaffold can be considered a synthetic precursor or mimic for non-natural amino acids. The carbonitrile group can be hydrolyzed to a carboxylic acid, yielding a β-amino acid structure, or it can serve as a bioisosteric replacement for other functional groups. By incorporating this motif, peptide structures can be rigidified, influencing their secondary structure and potentially increasing their resistance to proteolytic degradation. The synthesis of various azetidine-based carboxylic acids for incorporation into small peptide chains has been demonstrated, highlighting the utility of this scaffold in creating novel peptide-based therapeutics. acs.org

The inclusion of an azetidine ring in a drug candidate can have a profound and beneficial impact on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). ljmu.ac.uk The rigid nature of the azetidine scaffold can enhance metabolic stability by shielding adjacent chemical bonds from the action of metabolic enzymes. ljmu.ac.uk This increased stability can lead to a longer drug half-life and improved bioavailability. researchgate.net

Furthermore, the azetidine moiety is a "3D" scaffold that can help to improve the physicochemical properties of a molecule, such as solubility, by disrupting planarity and reducing crystal lattice energy. researchgate.net The nitrogen atom in the ring can be a site for substitution, allowing for the fine-tuning of properties like polarity and basicity to optimize cell permeability and target engagement. nih.gov The development of libraries of diverse azetidine-based scaffolds has been undertaken specifically to generate lead-like molecules with properties suitable for targeting the central nervous system (CNS). nih.gov

This compound Derivatives in Target Modulation

Derivatives of the this compound scaffold have been successfully employed to modulate the activity of various biological targets, demonstrating the versatility of this chemical framework in developing therapeutic agents.

Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netnih.gov Inhibition of MAGL is a therapeutic strategy for treating neurological and inflammatory disorders. nih.gov Research has identified azetidine-containing compounds, particularly azetidine carbamates, as potent and irreversible inhibitors of MAGL. researchgate.net These inhibitors covalently modify the active site serine of the enzyme, leading to its inactivation.

Compound ClassEnzyme TargetMechanism of ActionTherapeutic Potential
Azetidine CarbamatesMonoacylglycerol Lipase (MAGL)Covalent, Irreversible InhibitionNeurological and Inflammatory Disorders

Kinases

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key component of several kinase signaling pathways and is a major target for cancer therapy. A novel class of azetidine amides has been discovered as potent small-molecule inhibitors of STAT3. acs.org These compounds have demonstrated the ability to inhibit STAT3 DNA-binding activity and attenuate the survival of cancer cells that harbor constitutively active STAT3. acs.org

CompoundTargetInhibitory ActivityCell Line
Azetidine Analog 7gSTAT3Complete colony inhibition at 1 μMMDA-MB-231 (Human Breast Cancer)
Azetidine Analog 7eSTAT3Near-complete colony inhibition at 1 μMMDA-MB-231 (Human Breast Cancer)

Data sourced from J. Med. Chem. 2021, 64, 1, 640–662. acs.org

α-Glucosidase

α-Glucosidase enzymes are involved in the breakdown of complex carbohydrates into glucose. Inhibitors of these enzymes are used in the management of type 2 diabetes. A series of novel azetidine iminosugars have been synthesized and shown to be effective inhibitors of amyloglucosidase, a type of α-glucosidase. nih.gov These compounds act as competitive inhibitors, with some derivatives showing greater potency than the established drug Miglitol. nih.gov

CompoundEnzyme TargetInhibition TypeRelative Potency
N-carboxylic azetidine iminosugar (2d)AmyloglucosidaseCompetitiveMore active than Miglitol and 1-deoxynojirimycin

Data sourced from Org. Biomol. Chem., 2015, 13, 8246-8258. nih.gov

The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a critical role in the inflammatory response by mediating the recruitment of monocytes to sites of inflammation. nih.gov Antagonists of CCR2 are therefore sought after for the treatment of various inflammatory diseases, including rheumatoid arthritis and atherosclerosis. nih.gov

Medicinal chemistry efforts have led to the discovery of novel series of CCR2 antagonists built upon an azetidine scaffold. One such series is based on N-(azetidin-3-yl)-2-(heteroarylamino)acetamide, which was developed to improve pharmacokinetic properties and reduce off-target effects. nih.gov Another successful series is the 4-azetidinyl-1-aryl-cyclohexanes, which have yielded potent and selective CCR2 antagonists with good oral bioavailability and a clean cardiovascular safety profile. nih.gov

Compound SeriesReceptor TargetBinding Affinity (IC50)Functional Activity (Chemotaxis IC50)
4-Azetidinyl-1-thiazoyl-cyclohexane (8d)hCCR237 nM30 nM

Data sourced from J. Med. Chem. 2011, 54, 18, 6297–6309. nih.gov

Interference with Protein-Protein Interactions (e.g., Stat3 Inhibition)

The azetidine scaffold has proven to be a valuable framework for developing inhibitors of protein-protein interactions, a challenging class of targets in drug discovery. A significant area of research has been the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in cellular processes like cell growth and differentiation. nih.gov Its aberrant activation is linked to numerous human cancers, making it an attractive therapeutic target. nih.gov

Researchers have developed a series of potent (R)-azetidine-2-carboxamide analogues that demonstrate sub-micromolar inhibitory activity against STAT3. nih.gov These compounds function by disrupting the crucial STAT3:STAT3 dimer formation, which is necessary for its translocation to the nucleus and subsequent DNA binding to induce gene transcription. nih.gov One series of azetidine-based compounds has been shown to bind irreversibly to STAT3, selectively inhibiting its activity with IC50 values in the range of 0.38–0.98 μM, while showing much lower activity against other STAT family members like Stat1 or Stat5 (IC50 > 15.8 μM). nih.govescholarship.orgresearchgate.net

Mass spectrometry and site-directed mutagenesis studies have identified key cysteine residues, specifically Cys426 and Cys468, within the STAT3 protein as essential for the high-potency, covalent binding of these azetidine inhibitors. nih.govescholarship.org Isothermal titration calorimetry has further confirmed the high-affinity binding of certain analogues to STAT3, with dissociation constants (KD) measured in the nanomolar range (e.g., 880 nM and 960 nM for specific compounds). acs.org

STAT3 Inhibitory Potency of Select Azetidine Analogues

CompoundSTAT3 IC50 (μM)STAT1/STAT5 IC50 (μM)Reference
H172 (9f)0.38 - 0.98> 15.8 nih.govresearchgate.net
H1820.38 - 0.98> 15.8 nih.govresearchgate.net
5a0.55> 18 nih.gov
5o0.38> 18 nih.gov
8i0.34> 18 nih.gov
H120 (8e)1.75 - 2.07Not specified nih.gov
H1051.75 - 2.07Not specified nih.gov

Applications in Peptidomimetic and Nucleic Acid Chemistry

The constrained four-membered ring of the azetidine core makes it an excellent scaffold for creating peptidomimetics, which are compounds designed to mimic the structure and function of peptides. Azetidine-2-carboxylic acid, a close analogue of proline, has been widely utilized as a building block in the synthesis of small peptides. researchgate.net The rigid structure of the azetidine ring introduces conformational constraints into peptide chains, which can lead to improved metabolic stability, receptor-binding affinity, and selectivity compared to their natural peptide counterparts.

By replacing amino acids like proline with azetidine-based moieties, medicinal chemists can explore novel chemical space and develop therapeutic candidates with enhanced properties. acs.org For instance, the progression from proline-based STAT3 inhibitors to the more potent azetidine-2-carboxamide (B111606) analogues highlights the successful application of this peptidomimetic strategy. nih.govacs.org This substitution led to a significant increase in potency, with some azetidine analogues achieving a log-order improvement over earlier proline-containing compounds. acs.org While the primary application has been in peptidomimetics, the versatile functionality of the this compound scaffold suggests potential, though less explored, utility as a building block in the synthesis of complex nucleic acid analogues.

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

Divergent Synthesis for Library Generation

The this compound scaffold is a key starting point for the divergent synthesis of large libraries of structurally diverse molecules for drug discovery. nih.govnih.gov A common synthetic strategy involves the multi-gram scale synthesis of a densely functionalized, trisubstituted azetidine core. nih.govresearchgate.net The nitrile group is a particularly versatile handle; for example, it can be reduced to a primary amine using reagents like diisobutylaluminium hydride (DIBAL). nih.govresearchgate.net This amine can then be further functionalized, such as through nosylation, providing a substrate for various subsequent reactions. nih.gov

This approach allows for the creation of a wide array of fused, bridged, and spirocyclic ring systems from a common azetidine precursor. nih.govnih.gov Key reactions used to generate skeletal diversity include intramolecular Buchwald/Hartwig cross-coupling to form fused tetrahydroquinoline systems and ring-closing metathesis to create fused eight-membered rings. nih.gov This methodology enables the systematic generation of extensive small molecule libraries, which are crucial for high-throughput screening and the identification of novel bioactive compounds. nih.govnih.gov One notable application has been the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines. nih.govnih.gov

Evaluation of Scaffold Influence on Biological Activity

Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic potential of the azetidine scaffold. escholarship.orgresearchgate.net Research on STAT3 inhibitors has shown that systematic modifications to the moieties attached to the azetidine core significantly impact potency and physicochemical properties. acs.org

For example, in a series of (R)-azetidine-2-carboxamide analogues, replacing a phenyl ring with a 2-pyridyl analogue boosted inhibitory potency by 50%, suggesting an additional beneficial binding interaction with the STAT3 protein. acs.org Conversely, changing a cyclohexyl group to less lipophilic alternatives was tolerated but had a variable effect on potency, indicating that the increased potency afforded by the azetidine scaffold itself allows for some flexibility in balancing physicochemical properties while maintaining sufficient activity. nih.govacs.org

Stereochemistry also plays a crucial role, as demonstrated in the development of antimalarial azetidine-2-carbonitriles. Stereochemistry-based SAR (SSAR) studies revealed that out of eight possible stereoisomers of one particular compound, only two were active, highlighting the strict spatial requirements for biological activity. acs.orgacs.org These detailed SAR evaluations are essential for rationally designing compounds with improved efficacy and drug-like properties. escholarship.orgresearchgate.net

SAR Insights for Azetidine-Based STAT3 Inhibitors

Modification AreaChangeEffect on PotencyReference
Cyclohexylbenzyl MoietyReplace phenyl with 2-pyridyl50% boost in potency acs.org
Cyclohexylbenzyl MoietyReplace phenyl with 3-pyridylSlight decrease in potency acs.org
Cyclohexyl GroupDecrease lipophilicity (e.g., change to other cycloalkanes)Variable effect, tolerated nih.govacs.org
Benzoic Acid MoietySubstitution with fluorine at 2- or 3-positionRegained potency in certain subseries nih.gov
Core Amino AcidChange from Proline to AzetidineSignificant (log-order) improvement acs.org

Advanced Analytical Methodologies for Azetidine 3 Carbonitrile Research

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification of Azetidine-3-carbonitrile and for the analysis of its purity.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for the analysis of this compound. It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it ideal for tracking the progress of chemical reactions and evaluating the purity of the final compound.

Challenges and Solutions in LC Method Development:

The analysis of small, polar molecules like this compound presents a challenge for traditional reversed-phase liquid chromatography. Such compounds often exhibit poor retention on standard C18 columns, leading to co-elution with salts and other early-eluting matrix components, which can interfere with mass spectrometric detection through ion suppression. nih.gov To overcome this, specialized chromatographic techniques are employed. Mixed-Mode Liquid Chromatography (MMLC), which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is a particularly effective approach. researchgate.net This allows for enhanced retention and separation of polar nitrogen-containing heterocycles. nih.gov

Mass Spectrometry Detection:

Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound, typically operated in positive ion mode to protonate the basic nitrogen atom of the azetidine (B1206935) ring. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition of the parent ion and any observed fragments.

Application in Reaction Monitoring and Purity Assessment:

During the synthesis of this compound and its derivatives, LC/MS is used to monitor the consumption of starting materials and the formation of the desired product in near real-time. nih.gov This allows for precise control over reaction conditions and endpoints. For purity assessment, LC/MS can detect and tentatively identify synthesis-related impurities, even at trace levels. The high sensitivity of the technique, with detection limits often in the picogram range, ensures a thorough purity profile. nih.gov

Below is a table outlining a hypothetical, yet representative, set of LC/MS parameters for the analysis of this compound, based on methods developed for similar nitrogen-containing heterocycles. nih.gov

ParameterCondition
Chromatography System UHPLC/HPLC with binary pump and autosampler
Column Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of polar compounds
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage ~3.2 kV
Drying Gas Temperature ~250 °C
Drying Gas Flow ~11 L/min
Nebulizer Pressure ~35 psi
Detection Mode Full Scan (for purity) / Selected Ion Monitoring (for quantitation)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, which is typically isolated as a hydrochloride salt to improve its crystallinity and stability, this technique can provide unambiguous confirmation of its molecular structure, stereochemistry, and intermolecular interactions in the crystal lattice.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available, the principles of the technique can be illustrated by examining the crystal structure of a related compound, 1,3,3-trinitroazetidine. acs.org Analysis of such a structure would reveal key parameters:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the strained four-membered ring geometry.

Conformation: The puckering of the azetidine ring, which is a key conformational feature of this heterocyclic system.

Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center (C3).

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the azetidine nitrogen and the chloride counter-ion in the case of a salt) and other non-covalent interactions that dictate the crystal packing.

The data obtained from an X-ray crystallographic study are typically presented in a crystallographic information file (CIF) and summarized in a table of key parameters. A hypothetical data table for this compound hydrochloride is presented below for illustrative purposes.

ParameterHypothetical Value
Chemical Formula C₄H₇ClN₂
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 5.5 Å, b = 6.5 Å, c = 8.0 Å, β = 105°
Molecules per Unit Cell (Z) 2
Calculated Density 1.35 g/cm³
Key Bond Length (C-C≡N) ~1.47 Å
Key Bond Length (C≡N) ~1.14 Å
Azetidine Ring Puckering Angle ~20°

Method Development for Quantitative and Qualitative Analysis

The development of robust analytical methods is essential for the quality control and characterization of this compound. This involves creating procedures for both quantitative analysis (determining the amount of the compound) and qualitative analysis (confirming its identity and chiral purity).

Quantitative Analysis:

The primary goal of quantitative method development is to establish a precise, accurate, and reliable assay to determine the concentration of this compound in a sample. LC/MS is a common platform for this. Method development would focus on:

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike-recovery experiments.

Precision: Evaluating the reproducibility of the method, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A quantitative assay for nitrile-containing compounds can also be developed based on their chemical reactivity, for instance, by reacting the nitrile group with a thiol like glutathione (B108866) or cysteine and monitoring the reaction product. nih.gov

Qualitative Analysis and Chiral Method Development:

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Since different enantiomers of a chiral molecule can have distinct biological activities, developing methods to separate and identify them is critical.

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the techniques of choice for this purpose. afmps.be Method development involves screening a variety of Chiral Stationary Phases (CSPs) with different mobile phases to find a system that can resolve the two enantiomers. registech.com Polysaccharide-based CSPs are often a good starting point for screening. youtube.com

Key parameters in chiral method development include:

ParameterDescription
Chiral Stationary Phase (CSP) The column packing material containing a chiral selector that interacts differently with each enantiomer.
Mobile Phase The solvent system (e.g., hexane/ethanol (B145695) for HPLC; CO₂/alcohol for SFC) that carries the sample through the column. The composition is optimized to achieve separation.
Selectivity (α) The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.
Resolution (Rs) A measure of the degree of separation between the two enantiomeric peaks. A value ≥ 1.5 is typically desired for baseline separation. afmps.be

The development process is often systematic, starting with a screening of several complementary CSPs and mobile phases to identify initial "hits," followed by optimization of the mobile phase composition, flow rate, and temperature to achieve the desired resolution. afmps.be

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized azetidines, including azetidine-3-carbonitrile, remains a significant challenge, often requiring multi-step sequences and harsh reaction conditions. researchgate.net Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

Key areas for development include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the azetidine (B1206935) ring would provide a more direct and efficient route to substituted derivatives, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org

Photocatalysis and Electrochemistry: The use of visible light photocatalysis and electrochemical methods offers green and sustainable alternatives to traditional synthetic methods. mit.eduresearchgate.net These techniques can enable novel transformations and provide access to unique azetidine scaffolds under mild conditions. rsc.org

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for the synthesis of this compound and its derivatives. This approach can also facilitate the use of hazardous reagents and high-energy intermediates in a controlled manner.

Recent advancements have already shown promise in these areas. For example, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has been explored for the synthesis of azetidines, although it faces challenges such as the rapid relaxation of the imine excited state. researchgate.netresearchgate.net Overcoming these limitations through catalyst design and reaction engineering will be a key focus. mit.edu

Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Catalytic C-H FunctionalizationDirect introduction of functional groups onto the azetidine ring by activating C-H bonds. acs.orgAtom economy, reduced step count, access to novel derivatives.Regioselectivity, catalyst stability, substrate scope.
Visible-Light PhotocatalysisUtilizing light energy to promote cycloaddition and other ring-forming reactions. mit.eduMild reaction conditions, use of renewable energy, unique reactivity. rsc.orgQuantum yields, catalyst photostability, scalability.
Flow ChemistryPerforming reactions in a continuous flow system rather than in batch.Enhanced safety, precise control over reaction parameters, ease of scale-up.Reactor design, potential for clogging, initial setup cost.

Expanding the Scope of Reactivity and Functionalization

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) is a key feature that governs its reactivity. rsc.org While this strain makes the ring susceptible to opening, it also provides a driving force for a variety of chemical transformations. Future research will aim to further exploit this strain-driven reactivity to develop novel functionalization strategies.

Promising areas of investigation include:

Ring-Opening Reactions: Controlled and selective cleavage of the C-N or C-C bonds of the azetidine ring can provide access to a diverse range of linear, functionalized amine derivatives. rsc.orgrsc.org

[2+2] Cycloadditions: As mentioned, the aza Paternò-Büchi reaction is a powerful tool for azetidine synthesis. researchgate.net Expanding the scope of this reaction to include a wider range of imines and alkenes will be crucial.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable in drug discovery. chemrxiv.org Developing methods for the selective functionalization of complex azetidine-containing molecules will be a key area of focus. nih.govljmu.ac.ukresearchgate.net

The development of new catalytic systems will be essential for achieving high levels of regio- and stereoselectivity in these transformations. rsc.org Furthermore, understanding the subtle interplay between ring strain, substituent effects, and catalyst properties will be critical for predicting and controlling the outcome of these reactions. rsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction

Computational chemistry has emerged as an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net In the context of this compound, advanced computational modeling can provide valuable insights that are often difficult to obtain through experimental studies alone.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of reactions involving azetidines, providing detailed information about reaction pathways and energy barriers. researchgate.netcnr.it This can aid in the rational design of catalysts and the optimization of reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of azetidine-containing molecules and their interactions with biological targets. researchgate.net This information is crucial for understanding structure-activity relationships and for the design of new drugs.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods can be used to model enzymatic reactions involving azetidine-containing substrates, providing insights into the mechanism of action of these molecules as enzyme inhibitors.

Recent studies have already demonstrated the power of computational modeling in predicting the outcome of photocatalytic reactions for the synthesis of azetidines, allowing for the pre-screening of substrates and the identification of promising reaction partners. mit.edu

Computational MethodApplication in Azetidine ResearchKey Insights Provided
Density Functional Theory (DFT)Modeling reaction mechanisms, predicting reaction outcomes, catalyst design. researchgate.netcnr.itTransition state geometries, activation energies, reaction pathways.
Molecular Dynamics (MD)Studying conformational flexibility, binding to biological targets. researchgate.netBinding modes, interaction energies, dynamic behavior.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactions.Enzymatic reaction mechanisms, role of active site residues.

Exploration of New Biological Targets and Disease Areas for this compound Scaffolds

The azetidine ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. rsc.orgchemrxiv.org this compound and its derivatives have already shown promise as inhibitors of various biological targets.

Future research in this area will involve:

High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets will be a key strategy for identifying new lead compounds.

Structure-Based Drug Design: Utilizing the three-dimensional structure of target proteins to design and synthesize novel azetidine-based inhibitors with high affinity and selectivity. acs.org

Fragment-Based Drug Discovery: Using small azetidine-containing fragments to probe the binding sites of proteins and then growing these fragments into more potent inhibitors.

Azetidine-containing compounds have already been investigated for a variety of therapeutic areas, including:

Cancer: As inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov

Infectious Diseases: As inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase for the treatment of malaria. nih.gov

Neurological Disorders: As GABA uptake inhibitors. nih.gov

The exploration of new disease areas and biological targets will continue to be a major driver of research in the field of azetidine chemistry.

Integration of Artificial Intelligence and Machine Learning in Azetidine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from reaction prediction to drug discovery. nih.gov In the context of azetidine research, AI and ML can be used to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions, accelerating the discovery of novel synthetic routes to azetidines. nih.govdigitellinc.com

De Novo Drug Design: AI algorithms can be used to design novel azetidine-containing molecules with desired biological activities and physicochemical properties.

Retrosynthetic Analysis: ML tools can assist in the planning of synthetic routes to complex azetidine-containing target molecules.

While the application of AI and ML in azetidine-specific research is still in its early stages, the potential for these technologies to accelerate progress in this field is immense. researchgate.net The development of large, high-quality datasets of azetidine reactions and biological activities will be crucial for the successful implementation of these methods.

Addressing Synthetic Hurdles for Accessing Functionalized Azetidines

Despite recent advances, the synthesis of functionalized azetidines remains a significant challenge that hinders their broader application. researchgate.net Several key hurdles need to be addressed in future research:

Ring Strain: The inherent strain of the four-membered ring makes its formation thermodynamically and kinetically challenging. rsc.org

Stereocontrol: The development of methods for the stereoselective synthesis of substituted azetidines is crucial for their application in medicinal chemistry, where chirality often plays a key role in biological activity. rsc.org

Functional Group Tolerance: Many existing synthetic methods for azetidines are not compatible with a wide range of functional groups, limiting their applicability to the synthesis of complex molecules. rsc.org

Overcoming these hurdles will require a combination of new catalyst development, innovative reaction design, and a deeper understanding of the fundamental principles governing the formation and reactivity of the azetidine ring. The development of modular and convergent synthetic strategies will be particularly important for the efficient construction of diverse libraries of this compound derivatives for biological screening. chemrxiv.org

Q & A

Q. What are the common synthetic routes for azetidine-3-carbonitrile, and how can reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, one method involves reacting this compound hydrochloride with substituted pyrimidines under heating (80°C) to form derivatives . Key factors affecting yield include reaction temperature, solvent choice (e.g., polar aprotic solvents), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials .

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is essential for structural elucidation, particularly to confirm the nitrile group (-CN) and azetidine ring conformation. For example, 1H^1H NMR signals in the range δ 0.33–0.65 ppm indicate cyclopropane ring protons in related azetidine derivatives . High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be used to assess purity, with retention times and fragmentation patterns compared against reference standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data for this compound are limited, analogs like azetidine-3-carboxylic acid require precautions such as wearing nitrile gloves, lab coats, and eye protection. In case of exposure, rinse affected areas with water and seek medical attention. Combustion may release toxic fumes (e.g., hydrogen cyanide), necessitating carbon dioxide or dry chemical fire extinguishers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions in this compound synthesis?

Side reactions, such as ring-opening or nitrile hydrolysis, can be minimized by controlling pH (avoiding strongly acidic/basic conditions) and using inert atmospheres (e.g., nitrogen). Kinetic studies via in-situ monitoring (e.g., FT-IR or Raman spectroscopy) can identify intermediates and adjust reaction parameters dynamically .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from stereochemical variations or solvent effects. Researchers should cross-validate findings using multiple techniques (e.g., 2D NMR for stereochemistry, X-ray crystallography for absolute configuration) and compare results with computational models (e.g., DFT calculations) .

Q. How can this compound be functionalized to enhance pharmacological activity while maintaining ring stability?

Functionalization at the azetidine nitrogen or carbonitrile group can improve bioactivity. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) via Suzuki-Miyaura coupling or reductive amination may enhance binding affinity to biological targets. Stability assays (e.g., accelerated degradation studies under varying pH/temperature) are critical to assess structural integrity .

Q. What methodologies are suitable for studying the environmental impact of this compound?

Despite limited ecotoxicological data, researchers can employ OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (e.g., log PowP_{ow} determination). Soil mobility studies using column leaching experiments and HPLC quantification can model environmental persistence .

Methodological Notes

  • Data Validation : Always cross-reference spectral data with peer-reviewed literature and validate synthetic routes using control experiments .
  • Contradiction Management : Systematically document experimental variables (e.g., solvent purity, instrument calibration) when reconciling conflicting results .
  • Safety Compliance : Adhere to institutional guidelines for hazardous chemical handling and disposal, even for structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.